molecular formula C21H21N3O4 B2878348 3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034455-30-4

3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2878348
CAS No.: 2034455-30-4
M. Wt: 379.416
InChI Key: UIFVGOSDMZIISX-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a bicyclic tetrahydroisoquinoline-carbonyl moiety at position 7 and a 2-methoxyethyl substituent at position 3. The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antibacterial properties .

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-11-10-24-20(26)17-7-6-15(12-18(17)22-21(24)27)19(25)23-9-8-14-4-2-3-5-16(14)13-23/h2-7,12H,8-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFVGOSDMZIISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a quinazoline core with a tetrahydroisoquinoline moiety and a methoxyethyl substituent. The structural diversity contributes to its biological activity.

Antitumor Activity

Quinazoline derivatives, including those similar to our compound of interest, have demonstrated significant antitumor properties. Research has shown that quinazoline-2,4(1H,3H)-diones can inhibit the proliferation of various human tumor cell lines. For instance, compounds with similar structures exhibited average logGI50 values ranging from -6.1 to -6.44 against 60 different human tumor cell lines . The presence of specific substituents at certain positions on the quinazoline ring has been linked to enhanced activity.

CompoundAverage logGI50Targeted Cell Lines
60-6.1Multiple Human Tumors
65-6.13Multiple Human Tumors
69-6.44Multiple Human Tumors

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study evaluating various quinazoline derivatives found that they exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . For example, certain derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating infections caused by these pathogens.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10-1275-80
Escherichia coli1565

Other Biological Activities

Beyond antitumor and antimicrobial effects, quinazoline derivatives have demonstrated various other biological activities:

  • Antiviral : Some derivatives exhibit anti-HIV activity.
  • Antioxidant : They have shown potential in reducing oxidative stress.
  • Anti-inflammatory : Certain compounds are effective in modulating inflammatory responses.
  • Cyclic nucleotide phosphodiesterase (PDE) inhibition : This property is crucial for cardiovascular and neurological applications .

The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some compounds may intercalate into DNA or interfere with DNA replication processes.
  • Receptor Modulation : The ability to interact with various receptors (e.g., serotonin receptors) contributes to their diverse pharmacological effects .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical and preclinical settings:

  • A study conducted on a series of novel quinazoline derivatives indicated that specific substitutions significantly enhanced their antitumor activity against breast cancer cell lines .
  • Another research effort focused on the antimicrobial properties revealed that specific structural modifications improved activity against resistant strains of bacteria .

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity Potential: The tetrahydroisoquinoline-carbonyl group in the target compound may mimic natural alkaloids, suggesting possible kinase or GPCR modulation, as seen in related isoquinoline derivatives .

Thermal Stability: Methoxyethyl and tetrahydroisoquinoline substituents likely result in a melting point >200°C, comparable to 3Aa (274–277°C) .

Synthetic Challenges: Bulky tetrahydroisoquinoline may reduce reaction yields compared to smaller substituents (e.g., triazoles), necessitating optimized coupling conditions .

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